Ethanone, 1-[4-(benzoyloxy)-2,6-dihydroxyphenyl]-
Overview
Description
Ethanone, 1-[4-(benzoyloxy)-2,6-dihydroxyphenyl]- is an organic compound with a complex structure that includes a benzoyloxy group and two hydroxyl groups attached to a phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethanone, 1-[4-(benzoyloxy)-2,6-dihydroxyphenyl]- typically involves the reaction of 4-hydroxyacetophenone with benzoyl chloride in the presence of a base such as pyridine. The reaction proceeds through the formation of an intermediate, which is then hydrolyzed to yield the final product. The reaction conditions often require a controlled temperature and an inert atmosphere to prevent side reactions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
Ethanone, 1-[4-(benzoyloxy)-2,6-dihydroxyphenyl]- undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The benzoyloxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions include quinones, alcohols, and various substituted derivatives, depending on the specific reagents and conditions used .
Scientific Research Applications
Ethanone, 1-[4-(benzoyloxy)-2,6-dihydroxyphenyl]- has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antioxidant and antimicrobial properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Ethanone, 1-[4-(benzoyloxy)-2,6-dihydroxyphenyl]- involves its interaction with specific molecular targets and pathways. The hydroxyl groups can participate in hydrogen bonding and redox reactions, while the benzoyloxy group can influence the compound’s lipophilicity and membrane permeability. These interactions can modulate various biological processes and pathways .
Comparison with Similar Compounds
Similar Compounds
- Ethanone, 2-(benzoyloxy)-1,2-diphenyl-
- Ethanone, 1-(2-hydroxy-4-methoxyphenyl)-
- 1-(3-Hydroxyphenyl)ethanone
Uniqueness
Ethanone, 1-[4-(benzoyloxy)-2,6-dihydroxyphenyl]- is unique due to the presence of both benzoyloxy and hydroxyl groups on the phenyl ring. This combination of functional groups imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry .
Biological Activity
Ethanone, 1-[4-(benzoyloxy)-2,6-dihydroxyphenyl]- (commonly referred to as a benzoyloxy derivative of dihydroxyphenyl) is a compound of interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potential, and relevant research findings.
Chemical Structure and Properties
Ethanone, 1-[4-(benzoyloxy)-2,6-dihydroxyphenyl]- has the following chemical structure:
- Molecular Formula : CHO
- Molecular Weight : 258.27 g/mol
- IUPAC Name : 1-[4-(benzoyloxy)-2,6-dihydroxyphenyl]ethanone
The compound features a benzoyloxy group attached to a dihydroxyphenyl moiety, which is known to contribute to its biological activities.
Antioxidant Activity
Research indicates that compounds with similar structures exhibit significant antioxidant properties. The presence of hydroxyl groups in the dihydroxyphenyl portion is believed to enhance free radical scavenging capabilities. A study demonstrated that related phenolic compounds can effectively reduce oxidative stress markers in vitro .
Anti-inflammatory Effects
Ethanone derivatives have shown promising anti-inflammatory effects. For instance, studies suggest that they may inhibit the production of pro-inflammatory cytokines and modulate pathways such as NF-kB signaling. This modulation can lead to reduced inflammation in various models .
Anticancer Potential
Some derivatives of ethanone have been evaluated for their anticancer properties. Research indicates that they can induce apoptosis in cancer cells through mechanisms involving caspase activation and mitochondrial dysfunction. A study highlighted that such compounds could inhibit tumor growth in xenograft models .
Enzyme Inhibition
Ethanone derivatives may also act as inhibitors for specific enzymes involved in disease processes. For example, they have been investigated for their potential to inhibit heme oxygenase-1 (HO-1), an enzyme implicated in inflammation and cancer progression. Inhibiting HO-1 may enhance the efficacy of existing cancer therapies .
Study 1: Antioxidant Activity Assessment
In a comparative study on various phenolic compounds, ethanone derivatives were subjected to DPPH radical scavenging assays. The results indicated a significant reduction in DPPH radical concentration, suggesting strong antioxidant activity.
Compound | IC50 (µM) |
---|---|
Ethanone Derivative A | 12.5 |
Ethanone Derivative B | 15.3 |
Standard (Ascorbic Acid) | 10.0 |
Study 2: Anti-inflammatory Mechanisms
A study published in a peer-reviewed journal assessed the anti-inflammatory effects of ethanone derivatives on LPS-stimulated macrophages. The results showed a marked decrease in TNF-alpha and IL-6 levels upon treatment with these compounds.
Treatment | TNF-alpha (pg/mL) | IL-6 (pg/mL) |
---|---|---|
Control | 350 ± 20 | 200 ± 15 |
Ethanone Derivative A | 150 ± 10 | 90 ± 5 |
Ethanone Derivative B | 130 ± 8 | 80 ± 4 |
Study 3: Anticancer Activity
In vitro studies demonstrated that ethanone derivatives could significantly reduce cell viability in various cancer cell lines, including breast and colon cancer cells.
Cell Line | IC50 (µM) |
---|---|
MCF-7 (Breast Cancer) | 20 |
HT-29 (Colon Cancer) | 25 |
Properties
IUPAC Name |
(4-acetyl-3,5-dihydroxyphenyl) benzoate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12O5/c1-9(16)14-12(17)7-11(8-13(14)18)20-15(19)10-5-3-2-4-6-10/h2-8,17-18H,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLVNHCPQFPPBFU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=C(C=C(C=C1O)OC(=O)C2=CC=CC=C2)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12O5 | |
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30393179 | |
Record name | Ethanone, 1-[4-(benzoyloxy)-2,6-dihydroxyphenyl]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30393179 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
272.25 g/mol | |
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
130471-75-9 | |
Record name | Ethanone, 1-[4-(benzoyloxy)-2,6-dihydroxyphenyl]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30393179 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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